![molecular formula C13H12N4O3 B2943339 2-(benzo[d]isoxazol-3-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1206997-04-7](/img/structure/B2943339.png)
2-(benzo[d]isoxazol-3-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
Scientific Research Applications
Benzazoles and Derivatives in Medicinal Chemistry
Benzazoles and their derivatives are noted for a diversity of biological activities, with some compounds being utilized in clinical applications. Synthetic chemists focus on developing new procedures to access compounds with therapeutic potential, highlighting synthetic approaches to 2-guanidinobenzazoles with various modifications, potentially indicating areas where related compounds could be researched for pharmacological activities (Rosales-Hernández et al., 2022).
Oxadiazole Derivatives for Therapeutic Applications
The oxadiazole ring, present in various synthetic molecules, facilitates effective binding with different enzymes and receptors due to its structural features. Research indicates that 1,3,4-oxadiazole derivatives manifest a broad spectrum of bioactivities, suggesting that compounds incorporating oxadiazole moieties could be promising candidates for therapeutic development (Verma et al., 2019).
Isoxazoline Class as Ectoparasiticides
Isoxazolines, a novel class of ectoparasiticides, exhibit potent inhibitory activity against invertebrate nervous systems, hinting at the potential utility of structurally related compounds in addressing parasitic challenges. This class's efficacy and safety against fleas, ticks, and mites have been well-documented, underscoring the broader implications for compounds with similar properties in veterinary medicine (Zhou et al., 2021).
Future Directions
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-8-15-13(20-16-8)7-14-12(18)6-10-9-4-2-3-5-11(9)19-17-10/h2-5H,6-7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAMBGPGLXYNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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